[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate
Description
The compound [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate is a heterocyclic molecule featuring two distinct aromatic systems: a 1,2,4-oxadiazole ring substituted with a 3-methoxyphenyl group and a 5,6-dichloropyridine moiety linked via an ester bond. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the dichloropyridine unit introduces electron-withdrawing effects that may enhance reactivity or binding interactions .
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4/c1-23-11-4-2-3-9(5-11)15-20-13(25-21-15)8-24-16(22)10-6-12(17)14(18)19-7-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUZIIQGZQEWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)COC(=O)C3=CC(=C(N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the dichloropyridine carboxylate moiety is often synthesized via halogenation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while nucleophilic substitution of the dichloropyridine moiety can produce a variety of substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways and molecular targets makes it a promising candidate for the treatment of various diseases. Ongoing research aims to elucidate its pharmacokinetics, pharmacodynamics, and safety profile.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The oxadiazole ring and dichloropyridine moiety are key structural elements that contribute to its biological activity. Studies have shown that it can interfere with signal transduction pathways, induce apoptosis in cancer cells, and inhibit microbial growth by targeting essential enzymes.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features
- Oxadiazole Substituents: Target Compound: 3-Methoxyphenyl group at position 3 of the oxadiazole. The methoxy group enhances lipophilicity and may participate in π-π stacking. Analog 1 (): 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride. Analog 2 (): 3-((Dimethylamino)methyl)-6-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)naphthalen-2-ol. The pyridinyl substituent introduces basicity, contrasting with the neutral methoxyphenyl group in the target compound .
- Pyridine Substituents: Target Compound: 5,6-Dichloro substitution on pyridine. Analog 3 (): Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate. The partially reduced pyridine ring (tetrahydropyridine) and thiophenyl group increase conformational flexibility and sulfur-mediated interactions .
Physicochemical Properties
*Calculated based on molecular formulas.
Biological Activity
The compound [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 405.5 g/mol. The structure features a 1,2,4-oxadiazole ring , which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O3 |
| Molecular Weight | 405.5 g/mol |
| LogP | 4.9016 |
| Polar Surface Area | 54.975 Ų |
| Hydrogen Bond Acceptors | 6 |
The 1,2,4-oxadiazole moiety is implicated in various biological activities including anticancer and antimicrobial effects. The mechanism often involves interference with cellular processes such as apoptosis induction and inhibition of specific enzymes involved in cell proliferation.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have been evaluated against various cancer cell lines:
- MDA-MB-231 (Breast Cancer)
- KCL-22 (Lymphoblastoid)
- HeLa (Cervical Cancer)
Antimicrobial Activity
Research has also indicated that certain oxadiazole compounds possess antimicrobial properties against a range of pathogens. The specific mechanisms include disruption of microbial cell membranes and inhibition of vital metabolic pathways.
Study 1: Synthesis and Evaluation
A study synthesized several oxadiazole derivatives and evaluated their biological activity against cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups on the oxadiazole ring significantly enhanced their anticancer properties .
Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl rings attached to the oxadiazole nucleus could lead to improved activity profiles. For instance, compounds with methoxy substitutions showed better efficacy compared to those without such modifications .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate?
Answer:
The compound can be synthesized via a multi-step approach:
Cyclocondensation : React 3-methoxybenzamide with hydroxylamine hydrochloride to form the 1,2,4-oxadiazole ring.
Esterification : Couple the oxadiazole intermediate with 5,6-dichloropyridine-3-carboxylic acid using a coupling agent like EDCI/HOBt in anhydrous DMF.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Key parameters include temperature control (<60°C to prevent oxadiazole ring degradation) and inert atmosphere (N₂/Ar) to avoid oxidation of methoxy groups .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Employ a combination of analytical techniques:
- NMR (¹H/¹³C) : Verify methoxy proton integration (δ 3.8–4.0 ppm) and oxadiazole ring protons (δ 8.1–8.3 ppm).
- HPLC-MS : Ensure >95% purity (C18 column, acetonitrile/water mobile phase).
- X-ray crystallography : Resolve ambiguities in the dichloropyridine moiety’s spatial arrangement .
Advanced: What strategies optimize reaction yield for large-scale synthesis while minimizing byproducts?
Answer:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency.
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Temperature gradients : Use microwave-assisted synthesis (80–100°C, 30 min) to accelerate cyclocondensation .
Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Computational validation : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace oxadiazole ring formation.
- Alternative characterization : Employ 2D-COSY or HSQC NMR to resolve overlapping signals .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli.
- Cytotoxicity screening : Use MTT assays on HEK-293 and HeLa cell lines (dose range: 1–100 µM).
- Enzyme inhibition : Test against COX-2 or kinases (IC₅₀ via fluorescence polarization) .
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition points (>150°C typical for oxadiazoles).
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC; store in amber vials if sensitive.
- Hydrolytic stability : Test in PBS (pH 7.4 and 4.5) at 37°C; ester groups may hydrolyze under acidic conditions .
Advanced: What computational tools aid in predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to chlorinated pyridine-recognizing enzymes (e.g., cytochrome P450).
- MD simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability.
- ADMET prediction : Employ SwissADME to evaluate bioavailability and toxicity .
Advanced: How can researchers resolve discrepancies in bioactivity data across replicate studies?
Answer:
- Meta-analysis : Pool data from ≥3 independent assays (fixed/random effects models) to identify outliers.
- Batch variability check : Compare synthesis batches via HPLC and NMR to rule out purity issues.
- Experimental controls : Include reference compounds (e.g., 5-FU for cytotoxicity) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
